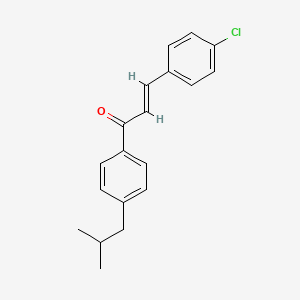
ALPHA-ACTININ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-actinin is an actin-binding protein with F-actin (filamentous) binding activity but lacks G-actin (Globular) binding activity . They are ubiquitously present in the cytoskeleton of muscle (calcium insensitive) and non-muscle cells (calcium sensitive), such as neurons and fibroblasts . It is majorly responsible for the structural component of the cytoskeleton that aids in the binding and organizing of actin filaments in cells .
Synthesis Analysis
Actinins are one of the major actin cross-linking proteins found in virtually all cell types and are the ancestral proteins of a larger family that includes spectrin, dystrophin, and utrophin . Invertebrates have a single actinin-encoding ACTN gene, while mammals have four .
Molecular Structure Analysis
This compound forms an anti-parallel rod-shaped dimer with one actin-binding domain at each end of the rod and bundles actin filaments in multiple cell-type and cytoskeleton frameworks . The α-actinin rod domain has flexible terminal regions which can twist and extend under mechanical stress, yet has a highly rigid interior region stabilized by aromatic packing within each spectrin repeat .
Chemical Reactions Analysis
The interaction of titin and this compound is controlled by a phospholipid-regulated intramolecular pseudoligand mechanism . This compound is a cytoskeletal actin-binding protein and a member of the spectrin superfamily, which comprises spectrin, dystrophin, and their homologues and isoforms .
Physical And Chemical Properties Analysis
This compound is a cytoskeletal actin-binding protein and a member of the spectrin superfamily, which comprises spectrin, dystrophin, and their homologues and isoforms . It forms an anti-parallel rod-shaped dimer with one actin-binding domain at each end of the rod and bundles actin filaments in multiple cell-type and cytoskeleton frameworks .
Mecanismo De Acción
Alpha-actinin’s principal function involves the cross-linking of actin filaments and other cytoskeleton components affecting the cohesiveness and mechanics of cellular movement . Calcium binding causes the globular domain to alter significantly from a closed to an open state, rearranging the a-helices and exposing hydrophobic residues to the protein’s surface, allowing the protein to interact with particular targets .
Direcciones Futuras
Recent progress in understanding the biological and pathological roles of alpha-actinin and genetic lesions in this protein family associated with human diseases provides a real framework to test theoretical models of genetic redundancy as they apply to human populations . Unanswered questions in this area might be addressed in future studies .
Propiedades
Número CAS |
11003-00-2 |
|---|---|
Fórmula molecular |
C4H9ClN2O3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B1170112.png)

